1,8-Diiodoperfluorooctane

Catalog No.
S795671
CAS No.
335-70-6
M.F
C8F16I2
M. Wt
653.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Diiodoperfluorooctane

CAS Number

335-70-6

Product Name

1,8-Diiodoperfluorooctane

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1,8-diiodooctane

Molecular Formula

C8F16I2

Molecular Weight

653.87 g/mol

InChI

InChI=1S/C8F16I2/c9-1(10,3(13,14)5(17,18)7(21,22)25)2(11,12)4(15,16)6(19,20)8(23,24)26

InChI Key

SRDQTCUHAMDAMG-UHFFFAOYSA-N

SMILES

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F

Canonical SMILES

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F
  • Perfluorinated Compound

    1,8-Diiodoperfluorooctane belongs to a class of chemicals called perfluorinated compounds (PFCs) []. PFCs possess unique properties like high chemical and thermal stability, which can be of interest for various research fields [].

  • Potential Applications

    Given the limited data, it is challenging to pinpoint specific research uses. However, PFCs with similar structures have found applications in areas like:

    • Material Science: PFCs can be used in developing lubricants, refrigerants, and fire retardants due to their unique properties [].
    • Medical Research: Some PFCs are being explored for their potential use in medical imaging techniques [].

1,8-Diiodoperfluorooctane is a perfluorinated compound with the molecular formula C8F16I2C_8F_{16}I_2. It is characterized by the presence of two iodine atoms and a fully fluorinated carbon chain. This compound belongs to a class of chemicals known as polyfluorinated iodine alkanes, which have garnered attention for their unique chemical properties and potential applications in various fields, including pharmaceuticals and material science.

Typical of halogenated compounds. These include:

  • Nucleophilic Substitution Reactions: The iodine atoms can be replaced by nucleophiles under suitable conditions.
  • Dehalogenation: Under extreme conditions, such as high temperatures or in the presence of reducing agents, 1,8-diiodoperfluorooctane may undergo dehalogenation, leading to the formation of less halogenated derivatives.
  • Reactions with Reactive Oxygen Species: Studies have shown that perfluorinated compounds can react with reactive oxygen species, which may lead to degradation products that could have different biological activities .

Research indicates that 1,8-diiodoperfluorooctane exhibits estrogenic activity. This property is significant as it suggests potential interactions with endocrine systems in organisms. The compound's structure allows it to mimic natural hormones, which raises concerns about its environmental impact and bioaccumulation .

The synthesis of 1,8-diiodoperfluorooctane typically involves:

  • Fluorination of Iodinated Precursors: Starting from iodinated alkanes, fluorination can be achieved using fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions.
  • Electrophilic Iodination: This method involves the introduction of iodine into a perfluorinated alkane chain through electrophilic substitution reactions.

These methods require careful control of reaction conditions due to the highly reactive nature of both iodine and fluorine.

1,8-Diiodoperfluorooctane has several potential applications:

  • Pharmaceuticals: Its unique properties may be utilized in drug design and development, particularly in creating compounds that interact with biological systems.
  • Material Science: The compound could be used in developing advanced materials with specific chemical resistance or surface properties due to its fluorinated structure.
  • Environmental Studies: Understanding its degradation pathways can help assess its environmental impact and persistence .

Interaction studies involving 1,8-diiodoperfluorooctane focus on its biological effects and environmental behavior. Key areas include:

  • Estrogenic Activity Assessment: Evaluating how this compound interacts with hormone receptors to understand its potential endocrine-disrupting effects .
  • Degradation Pathways: Researching how this compound breaks down in various environmental conditions helps predict its longevity and ecological risks .

Similar compounds to 1,8-diiodoperfluorooctane include:

Compound NameFormulaKey Features
1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-DodecafluorooctaneC12Br2F12C_{12}Br_2F_{12}Contains bromine instead of iodine; used in similar applications.
1,8-Diiodo-3,3,4,4,5,5,6,6-OctafluorooctaneC8F8I2C_8F_8I_2Similar structure but fewer fluorine atoms; different properties.
Perfluorooctanoic AcidC8HF15C_8HF_{15}Known for environmental persistence; lacks iodine.

Uniqueness of 1,8-Diiodoperfluorooctane

1,8-Diiodoperfluorooctane is unique due to its combination of fully fluorinated carbon chains with multiple iodine atoms. This specific arrangement enhances its reactivity and biological activity compared to other halogenated compounds. Its potential for estrogenic activity further distinguishes it from similar compounds that do not exhibit such effects.

XLogP3

7.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,8-Diiodoperfluorooctane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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